alpha-Conotoxin imi - 156467-85-5

alpha-Conotoxin imi

Catalog Number: EVT-258436
CAS Number: 156467-85-5
Molecular Formula: C52H82N20O15S4
Molecular Weight: 1355.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-Conotoxin ImI (Gly-cys-cys-ser-asp-pro-arg-cys-ala-trp-arg-cys-NH2) is a small (12 amino acid) peptide toxin originally isolated from the venom of the vermivorous marine snail Conus imperialis [, , ]. It belongs to the alpha-conotoxin family, a group of disulfide-rich peptides known for their potent and specific antagonism of nicotinic acetylcholine receptors (nAChRs) [, , , ]. Alpha-Conotoxin ImI exhibits unique specificity for neuronal nAChRs, particularly the homomeric α7 subtype, making it a valuable tool for investigating the structure, function, and pharmacology of these receptors in the nervous system [, , , , , , ].

Synthesis Analysis

Alpha-Conotoxin ImI can be chemically synthesized using solid-phase peptide synthesis (SPPS) methodologies [, , , ]. This approach typically involves the sequential addition of protected amino acids onto a solid support, followed by cleavage and deprotection steps to yield the linear peptide. The crucial disulfide bonds are then formed through oxidative folding, which can be achieved using various oxidizing agents and conditions []. Optimization of folding conditions is often required to maximize the yield of correctly folded, bioactive alpha-Conotoxin ImI [].

Molecular Structure Analysis

The three-dimensional structure of alpha-Conotoxin ImI has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy [, , , ]. These studies have revealed that alpha-Conotoxin ImI adopts a compact, globular structure stabilized by two disulfide bridges, forming a two-loop framework characteristic of alpha-conotoxins [, , , ]. The first loop contains two short 310-helical regions, while the second loop features a C-terminal β-turn []. The two disulfide bridges and Ala9 form a rigid hydrophobic core, exposing other amino acid side chains for potential interactions with the target receptor [, ].

Chemical Reactions Analysis

Besides standard peptide synthesis and modification reactions, alpha-Conotoxin ImI has been utilized in studies exploring the replacement of disulfide bonds with more stable diselenide bonds [, ]. This approach involves substituting cysteine residues with selenocysteine, leading to the formation of isosteric diselenide bonds that are resistant to reduction and scrambling []. These "selenoconotoxins" retain the biological activity of the native peptide while exhibiting enhanced stability, highlighting the potential of this strategy for developing novel therapeutic agents [].

Mechanism of Action

Alpha-Conotoxin ImI acts as a potent and selective antagonist of α7 nAChRs, binding to the receptor at the interface between adjacent subunits, thereby blocking the binding of acetylcholine and preventing channel activation [, , , , , , ]. Structure-activity relationship studies using alpha-Conotoxin ImI and its analogs have identified key residues involved in receptor binding and selectivity, particularly Asp5, Pro6, Arg7, and Trp10 [, , , , , , ]. Notably, the interaction between Arg7 of alpha-Conotoxin ImI and Tyr195 of the α7 receptor appears crucial for anchoring the toxin to the binding site []. The mechanism of alpha-Conotoxin ImI is believed to involve stabilizing the receptor in a desensitized conformation, thereby preventing channel opening even in the presence of agonists [].

Applications
  • Characterizing α7 nAChR Function: Alpha-Conotoxin ImI is routinely employed to investigate the role of α7 nAChRs in various physiological and pathological processes, including synaptic transmission, neurotransmitter release, neuronal excitability, cognition, and neuroprotection [, , , ].

  • Differentiating nAChR Subtypes: The unique selectivity of alpha-Conotoxin ImI for α7 nAChRs makes it invaluable for differentiating the contributions of various nAChR subtypes in complex biological systems [, , , , , , ].

  • Structure-Activity Relationship Studies: Alpha-Conotoxin ImI and its analogs have been extensively utilized to probe the structural determinants of toxin binding and selectivity, providing valuable insights into the molecular basis of alpha-conotoxin-nAChR interactions [, , , , , , ].

  • Developing Novel Therapeutics: The high potency and selectivity of alpha-Conotoxin ImI for α7 nAChRs have sparked interest in its potential as a lead compound for developing novel therapeutics targeting diseases involving dysregulation of these receptors, such as Alzheimer's disease, schizophrenia, and pain [, ].

α-Bungarotoxin

Relevance: α-Bungarotoxin is frequently used as a tool to differentiate and study nAChR subtypes. While α-Bungarotoxin exhibits high affinity for muscle-type nAChRs and some neuronal nAChR subtypes like α7 and α9, it does not affect α-conotoxin ImI-sensitive nAChRs. This distinction underscores the unique binding profile of α-conotoxin ImI. [, , , , , , ]

α-Conotoxin GI

Relevance: Similar to α-conotoxin MI, α-conotoxin GI shares the α-conotoxin family characteristic with α-conotoxin ImI but diverges in target specificity. α-Conotoxin GI focuses on muscle-type nAChRs, while α-conotoxin ImI demonstrates selectivity for neuronal α7 and α9 nAChRs. [, ]

α-Conotoxin ImII

Relevance: Despite their structural similarity (sharing 9 out of 12 amino acids), α-conotoxin ImII and α-conotoxin ImI interact with distinct binding sites on the α7 nAChR. This unique feature makes α-conotoxin ImII a valuable tool for investigating the complex pharmacology of α7 nAChRs. [, ]

α-Conotoxin PnIA

Relevance: α-Conotoxin PnIA shares a similar target specificity with α-conotoxin ImI, focusing on neuronal α7 nAChRs. This shared affinity highlights the structural and functional diversity within the α-conotoxin family and their ability to target specific nAChR subtypes. [, , , , , ]

α-Conotoxin EpI

Relevance: The first eight residues of α-conotoxin EpI are identical to those in α-conotoxin ImI. This sequence similarity suggests a potential evolutionary relationship and provides a basis for understanding the structure-activity relationships within this toxin family. [, ]

α-Conotoxin MII

Relevance: α-Conotoxin MII highlights the diverse pharmacology within the α-conotoxin family. Unlike α-conotoxin ImI, which prefers α7 and α9 nAChRs, α-conotoxin MII exhibits high selectivity for α3β2 nAChRs. This distinction emphasizes the ability of these conotoxins to discriminate between different nAChR subtypes. [, ]

Methyllycaconitine (MLA)

Relevance: MLA serves as a pharmacological tool for investigating the functional roles of α7 nAChRs, similar to α-conotoxin ImI. [, , ]

Anatoxin-a

Relevance: Anatoxin-a is employed in research to activate specific nAChR subtypes. Its use in studies involving α-conotoxin ImI helps to elucidate the interplay between different nAChR subtypes and their downstream effects. []

[Sec(2,8)]ImI, [Sec(3,12)]ImI, and [Sec(2,3,8,12)]ImI

Relevance: These selenoconotoxin analogs offer improved stability against reduction and degradation compared to α-conotoxin ImI while retaining comparable biological activity. This enhanced stability makes them potentially advantageous for therapeutic applications targeting α7 nAChRs. []

[D12K]SIA

Relevance: The [D12K]SIA analog highlights the impact of introducing additional positive charges into α-conotoxin structures. This modification significantly increases the affinity for Torpedo californica nAChR, demonstrating a strategy to enhance potency and selectivity within the α-conotoxin family. While [D12K]SIA focuses on muscle-type nAChRs, the research findings provide insights for potentially modifying α-conotoxin ImI to target neuronal nAChRs with greater affinity. []

[A10L,D14K]PnIA

Relevance: The [A10L,D14K]PnIA analog showcases the potential for fine-tuning the selectivity of α-conotoxins. This analog exhibits increased affinity for specific α7-like anion-selective nAChR subtypes. Similar to [D12K]SIA, these findings suggest possible modification strategies to enhance the subtype specificity of α-conotoxin ImI. []

[Tyr10]ImI

Relevance: This analog investigates the role of the aromatic indole group in the tryptophan residue of α-conotoxin ImI. Despite the substitution, [Tyr10]ImI retains activity against the rat brain α7 acetylcholine receptor. This finding suggests that the indole ring of tryptophan 10 is not crucial for the biological activity of α-conotoxin ImI. []

Iodinated [Tyr10]ImI

Relevance: Iodination of [Tyr10]ImI introduces a heavier atom, potentially serving as a probe for structural studies or as a means to modify the pharmacological properties of the analog. Despite the modification, iodinated [Tyr10]ImI retains activity against the rat brain α7 acetylcholine receptor, indicating that the iodination does not abolish its binding capability. []

p-Benzoylbenzoyl derivative of iodinated [Tyr10]ImI

Relevance: This derivative explores the spatial tolerance of α-conotoxin ImI and its analogs. Despite the substantial N-terminal modification, the analog maintains activity against the rat brain α7 acetylcholine receptor, suggesting that the N-terminus can accommodate large substituents without significant loss of biological activity. []

Relevance: This modification investigates the influence of substituents at the Pro6 position on the binding affinity of α-conotoxin ImI to α7 nAChRs. Introduction of the 5-(R)-phenyl group at Pro6 significantly enhances both the binding affinity and antagonistic activity of the analog at α7 nAChRs compared to the native α-conotoxin ImI. This discovery highlights the potential for rationally designing α-conotoxin analogs with improved potency. []

Relevance: This analog further explores the impact of introducing a 5-(R)-phenyl substituent at the Pro6 position in a different α-conotoxin scaffold. While this specific analog's activity is not detailed in the provided research, it contributes to understanding the structure-activity relationships of Pro6 modifications in α-conotoxins targeting α7 nAChRs. []

Properties

CAS Number

156467-85-5

Product Name

alpha-Conotoxin imi

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

Molecular Formula

C52H82N20O15S4

Molecular Weight

1355.6 g/mol

InChI

InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

IFMXNBRHEQLZMI-VAYQAVKTSA-N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN

Solubility

Soluble in DMSO

Synonyms

alpha-conotoxin ImI
alpha-CTx-ImI
Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2
glycyl-cysteinyl-cysteinyl-seryl-asparginyl-prolyl-arginyl-cysteinyl-alanyl-tryptophyl-arginyl-cysteinamide

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.